molecular formula C17H22N6O B7351010 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

货号 B7351010
分子量: 326.4 g/mol
InChI 键: MHJHAXZGUICMPJ-HIFRSBDPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.

作用机制

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide inhibits the function of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins that play a critical role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones, which are involved in the packaging of DNA into chromatin. By inhibiting the function of BRD4, this compound disrupts the expression of genes that are critical for cell growth and survival, leading to anti-tumor effects.
Biochemical and Physiological Effects
The inhibition of BRD4 by this compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, apoptosis, and differentiation, leading to anti-tumor effects. In macrophages, this compound inhibits the expression of pro-inflammatory genes, leading to anti-inflammatory effects. In preclinical models of heart failure, this compound has been shown to improve cardiac function and reduce cardiac fibrosis.

实验室实验的优点和局限性

One of the advantages of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is its specificity for BRD4, which minimizes off-target effects. This compound has also been optimized for high purity and high yield, which facilitates its use in lab experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can complicate its use in biological assays.

未来方向

There are several potential future directions for the study of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the combination of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the study of the role of BRD4 in other diseases, such as neurodegenerative diseases or viral infections, may provide new insights into the potential therapeutic applications of this compound.

合成方法

The synthesis of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves a series of chemical reactions that culminate in the formation of the final product. The starting material for the synthesis is 2,6-dichloropyridazine, which is reacted with 1,2-cyclopentanedione in the presence of a base to form the cyclopentyl pyridazine intermediate. The intermediate is then reacted with imidazole and pyrrolidine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.

科学研究应用

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The inhibition of BRD4 by this compound has been shown to have anti-tumor effects in preclinical models of multiple myeloma, acute myeloid leukemia, and other cancers. This compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes in macrophages. In addition, this compound has been shown to have cardioprotective effects in preclinical models of heart failure.

属性

IUPAC Name

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c24-17(14-6-7-16(21-20-14)22-9-1-2-10-22)19-13-4-3-5-15(13)23-11-8-18-12-23/h6-8,11-13,15H,1-5,9-10H2,(H,19,24)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJHAXZGUICMPJ-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CCCC3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。